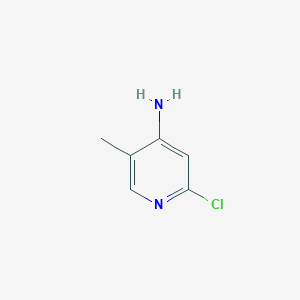

2-Chloro-5-methylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKOPNIXJWHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505451 | |

| Record name | 2-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-62-2 | |

| Record name | 2-Chloro-5-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-methylpyridin-4-amine (CAS: 79055-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-5-methylpyridin-4-amine, a key chemical intermediate with the CAS number 79055-62-2. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, and elucidates its significant role in pharmaceutical applications, particularly in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. Safety, handling, and spectroscopic data are also presented to offer a complete profile for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its structural and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C6H7ClN2 | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | White to yellowish crystal or crystalline powder | [2] |

| Melting Point | 115 °C | [3] |

| Boiling Point | 310.1 ± 37.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane. | [2][4] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 5.11 ± 0.42 (Predicted) | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d6) | δ=1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H) | [5] |

| Mass Spectrum (EI+) | m/z = 143 [M+H]⁺ | [5] |

Synthesis of this compound

A robust and high-yield synthesis of this compound involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[5]

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

2-chloro-5-methyl-4-nitropyridine 1-oxide (153.788 mmol, 29 g)

-

Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon, 2.9 g)

-

Ethanol (320 ml)

-

Argon (gas)

-

Hydrogen (gas)

-

Kieselguhr (10 g)

Procedure:

-

A glass pressure reactor equipped with a cross-beam stirrer is charged with 29 g of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst under an argon atmosphere.

-

320 ml of ethanol is added to the reactor.

-

The reactor is sealed and inertized three times by pressurizing with argon to 3 bar and then venting.

-

The reaction mixture is then subjected to hydrogenation for 20 hours at 30°C under a 3 bar hydrogen overpressure. The conversion is typically greater than 98%.

-

After the reaction is complete, the reactor is inertized with argon.

-

The reaction solution is filtered through 10 g of kieselguhr to remove the catalyst.

-

The filtrate is concentrated to dryness under reduced pressure to yield the product.

Results:

-

Yield: 23.0 g (quantitative, the product may still contain ethanol)

-

Purity (HPLC): 97.5%

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Finerenone

This compound is a crucial intermediate in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[6] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[6] The synthesis involves the reaction of this compound to form 4-amino-5-methyl-1H-pyridin-2(1H)-one, a key precursor to Finerenone.[6][7]

Reaction Step: Formation of 4-amino-5-methyl-1H-pyridin-2(1H)-one

A method for the preparation of 4-amino-5-methyl-2(1H)-pyridone involves reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol within a pressure reactor.[6]

Role in Finerenone Synthesis Diagram

Caption: Role of this compound in Finerenone synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and eye irritation.[1][8]

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Reference(s) |

| Acute toxicity, oral | H302: Harmful if swallowed | [1] |

| Acute toxicity, dermal | H312: Harmful in contact with skin | [1] |

| Skin corrosion/irritation | H315: Causes skin irritation | [1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | [8] |

| Acute toxicity, inhalation | H332: Harmful if inhaled | [1] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | [8] |

Handling and Storage:

-

Handling: Use in a well-ventilated area or in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[2] Wash thoroughly after handling.[3]

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2] Keep away from heat, sparks, and open flames.[3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with a particularly important role in the pharmaceutical industry. Its well-defined synthesis and reactivity make it a key building block for complex molecules such as Finerenone. This guide provides essential technical information to support its safe and effective use in research and drug development endeavors.

References

- 1. This compound | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 4. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 5. This compound | 79055-62-2 [chemicalbook.com]

- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 8. This compound | 79055-62-2 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylpyridin-4-amine

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in organic synthesis. Its structural features, including a chlorine atom, a methyl group, and an amine group on the pyridine ring, make it a versatile building block for the preparation of more complex molecules. Notably, it is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its role in synthetic pathways.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| CAS Number | 79055-62-2 | [1][2] |

| Appearance | White to yellowish crystal or crystalline powder | [3] |

| Melting Point | 115 °C | [2] |

| Boiling Point | 310.1 ± 37.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in ethanol, dimethylformamide, and dichloromethane. | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.67 | |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [1] |

| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | |

| Index of Refraction | 1.592 | |

| Purity | ≥97% to 98% | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[2][4]

Materials:

-

2-chloro-5-methyl-4-nitropyridine 1-oxide (starting material)

-

Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)[2]

-

Ethanol (solvent)[2]

-

Glass pressure reactor with a cross-beam stirrer[2]

-

Argon or Nitrogen (inert gas)[2]

-

Hydrogen gas[2]

-

Kieselguhr (for filtration)[2]

Procedure: [2]

-

A glass pressure reactor is charged with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst under an argon atmosphere.

-

320 ml of ethanol is added to the reactor.

-

The reactor is sealed and inertized by pressurizing with argon to 3 bar and then venting, repeated three times.

-

Hydrogenation is carried out for 20 hours at 30°C under a 3 bar hydrogen overpressure.

-

After the reaction, the reactor is inertized with argon.

-

The reaction solution is filtered through 10 g of kieselguhr to remove the catalyst.

-

The filtrate is concentrated to dryness under reduced pressure to yield the product.

Expected Yield and Purity:

Characterization:

-

Mass Spectrometry (EIpos): m/z = 143 [M+H]⁺[2]

-

¹H-NMR (300 MHz, DMSO-d₆): δ = 1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H)[2]

Synthetic Workflow

This compound is a key intermediate in the synthesis of more complex molecules, such as the mineralocorticoid receptor antagonist Finerenone.[4] The following diagram illustrates a simplified synthetic pathway.

Caption: Synthetic pathway from 2-chloro-5-methyl-4-nitropyridine 1-oxide to Finerenone.

Safety and Handling

Hazard Statements: [5]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Precautionary Statements: [5]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wear protective gloves, laboratory clothing, and safety goggles.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C.[2]

Conclusion

This compound is a valuable intermediate in organic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for drug discovery and development. Proper handling and storage are essential due to its potential hazards. This guide provides foundational information to support researchers in their work with this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 79055-62-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 5. This compound | 79055-62-2 [sigmaaldrich.com]

- 6. This compound | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

2-Chloro-5-methylpyridin-4-amine molecular weight and formula

An In-depth Technical Guide on 2-Chloro-5-methylpyridin-4-amine

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Physicochemical Data Summary

The essential molecular details of this compound are presented below. This data is foundational for a variety of experimental and computational applications, including stoichiometry calculations, analytical characterization, and molecular modeling.

| Parameter | Value |

| Molecular Formula | C₆H₇ClN₂[1][2][3][4] |

| Molecular Weight | 142.59 g/mol [2][3][5][6] |

| Monoisotopic Mass | 142.0297759 Da[4] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Caption: Chemical compound and its molecular properties.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 79055-62-2 [chemicalbook.com]

- 4. This compound | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound cas 79055-62-2 [minglangchem.com]

- 6. This compound | 79055-62-2 [sigmaaldrich.com]

Solubility Profile of 2-Chloro-5-methylpyridin-4-amine in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-5-methylpyridin-4-amine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available quantitative solubility data in organic solvents, this document focuses on providing a comprehensive summary of qualitative solubility information and detailed experimental protocols for researchers to determine these values.

Qualitative Solubility Summary

This compound is a solid compound with limited solubility in water but demonstrates good solubility in several common organic solvents. Based on available data, the compound is described as soluble in polar aprotic and polar protic solvents.

General solubility observations indicate that this compound is:

-

Slightly soluble in water. A calculated aqueous solubility has been reported as 5.4 g/L at 25 °C.[1]

-

Soluble in ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[2]

-

Likely to exhibit enhanced solubility in polar organic solvents such as methanol, ethanol, and acetone when compared to nonpolar solvents like toluene or hexane.[3]

A summary of the qualitative solubility is presented in the table below. It is important to note that these are general descriptions and quantitative determination is recommended for specific applications.

| Solvent Classification | Solvent | Qualitative Solubility |

| Polar Protic | Methanol | Soluble (inferred)[3] |

| Ethanol | Soluble[2] | |

| Polar Aprotic | Acetone | Soluble (inferred)[3] |

| Dimethylformamide (DMF) | Soluble[2] | |

| Dichloromethane (DCM) | Soluble[2] | |

| Nonpolar | Toluene | Likely poorly soluble (inferred)[3] |

| Hexane | Likely poorly soluble (inferred)[3] | |

| Aqueous | Water | Slightly Soluble[2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the Equilibrium Shake-Flask Method and Gravimetric Analysis.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant from each flask. It is critical to avoid aspirating any solid particles. Filtration using a syringe filter compatible with the solvent is recommended.

-

Quantification: Analyze the concentration of this compound in the collected supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for quantification.

-

Calculation: The solubility is then calculated from the measured concentration and expressed in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when a suitable analytical method for quantification is unavailable. This method involves dissolving the solute to create a saturated solution and then evaporating the solvent to determine the mass of the dissolved solid.

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature, as described in the shake-flask method.

-

Sample Collection: Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent from the dish. This should be done under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator) to avoid loss of the solid.

-

Drying: Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature sufficient to remove any residual solvent without causing the solute to decompose or sublime. Dry the dish to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final weight to determine the mass of the dissolved solute in the known volume of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine quantitative data tailored to their specific needs. Accurate solubility data is critical for successful process development, formulation, and various research applications.

References

Technical Guide: Spectral Analysis of 2-Chloro-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-5-methylpyridin-4-amine, a key chemical intermediate in pharmaceutical synthesis. The document details experimental and predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 79055-62-2 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Structure | |

|

|

Spectral Data

The following sections present the available spectral data for this compound. For clarity, a distinction is made between experimentally obtained and computationally predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Experimental Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | s | 1H | Ar-H |

| 6.50 | s | 1H | Ar-H |

| 6.16 | br s | 2H | -NH₂ |

| 1.96 | s | 3H | -CH₃ |

¹³C NMR (Carbon NMR)

Predicted Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| 155.2 | C-Cl |

| 151.0 | C-NH₂ |

| 147.8 | Ar-C |

| 118.5 | Ar-CH |

| 108.7 | Ar-CH |

| 16.9 | -CH₃ |

Infrared (IR) Spectroscopy

Predicted Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3500 | N-H stretch (amine) |

| 3200-3400 | N-H stretch (amine) |

| 2900-3000 | C-H stretch (aromatic) |

| 1600-1650 | N-H bend (amine) |

| 1550-1600 | C=C stretch (aromatic) |

| 1000-1100 | C-Cl stretch |

Mass Spectrometry (MS)

Experimental Data

| m/z Value | Interpretation |

| 143 | [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitro-precursor.[1]

-

Reaction: A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide, a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon), and ethanol under an argon atmosphere.

-

Hydrogenation: The reaction mixture is subjected to hydrogen gas at a pressure of 3 bar for 20 hours at 30°C.

-

Work-up: The reaction solution is filtered through kieselguhr, and the filtrate is concentrated under reduced pressure to yield the product.

NMR Spectroscopy

-

Instrumentation: A 300 MHz NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: ¹H NMR spectra are acquired at 300 MHz.

Mass Spectrometry

-

Instrumentation: An mass spectrometer with an electrospray ionization (ESI) source.

-

Method: The analysis is performed in positive ion mode (EIpos).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized chemical compound like this compound.

References

2-Chloro-5-methylpyridin-4-amine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 79055-62-2). The information is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements. It is crucial to understand these hazards before handling the compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |

Note: GHS classification may vary between suppliers.[1]

Table 2: Hazard Statements and Pictograms

| Code | Statement | Pictogram |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H332 | Harmful if inhaled | |

| H315 | Causes skin irritation | |

| H318 | Causes serious eye damage | |

| H335 | May cause respiratory irritation |

Source: Aggregated GHS information.[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is essential to minimize risk.

Table 3: Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[3][4] |

| P270 | Do not eat, drink or smoke when using this product.[3][5] |

| P271 | Use only outdoors or in a well-ventilated area.[2][3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water/...[5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and airborne particles.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][8] | Provides a barrier against skin contact.[7] |

| Skin and Body Protection | Laboratory coat, worn over full-length clothing.[6][8] | Prevents contamination of personal clothing.[7] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] | Recommended when handling the powder outside of a fume hood or if aerosolization is possible.[7] |

Safe Handling and Storage Workflow

A systematic approach to handling and storage is critical for safety. The following diagram outlines a logical workflow for the safe management of this compound in a laboratory setting.

First Aid Measures

In the event of exposure, immediate action is required.

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Skin Contact | Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[6] Seek immediate medical attention.[6][8] |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes.[8] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[8]

-

Protective Equipment: Wear self-contained breathing apparatus and protective clothing.[8]

-

Hazardous Combustion Products: May include carbon monoxide, nitrogen oxides, and hydrogen chloride.[8]

Accidental Release:

-

Personal Precautions: Wear appropriate PPE, including a respirator, gloves, and eye protection.[8]

-

Containment: Mix with sand or a similar inert absorbent material.[8]

-

Cleanup: Sweep up the mixture and place it in a tightly closed container for disposal.[8]

-

Environmental Precautions: Do not allow the material to enter drains or water courses.[8]

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not extensively available in the public domain. However, the GHS classification indicates significant potential for harm to human health.

Ecological Information:

Experimental Protocols

Specific, detailed experimental protocols for the handling and use of this compound are not provided in publicly available safety data sheets. Researchers and scientists must develop their own standard operating procedures (SOPs) based on the safety information provided in this guide and the specific requirements of their experimental design. These SOPs should be reviewed and approved by the relevant institutional safety committee.

General Experimental Handling Principles:

-

All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][8]

-

Use dedicated and clearly labeled glassware and equipment.

-

When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Keep all containers tightly closed when not in use.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[7]

-

Solid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[7]

-

Disposal must be carried out by a licensed disposal authority, in accordance with national and regional regulations.[8]

This guide is intended to provide a thorough overview of the safety and handling of this compound. It is not a substitute for a comprehensive risk assessment and the development of specific standard operating procedures for your laboratory and experimental protocols. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- 1. This compound | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 79055-62-2 [sigmaaldrich.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

A Technical Guide to the Hazards of 2-Chloro-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and potential hazards associated with 2-Chloro-5-methylpyridin-4-amine (CAS No. 79055-62-2). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases, intended to guide safe handling, risk assessment, and emergency preparedness in a laboratory and drug development setting.

Chemical Identification and Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 79055-62-2 | [1][2][3][4][5] |

| Molecular Formula | C₆H₇ClN₂ | [2][4][6] |

| Molecular Weight | 142.58 g/mol | [2][4] |

| Synonyms | 4-Amino-2-chloro-5-methylpyridine, 2-chloro-5-methyl-4-pyridinamine | [2][6] |

| Physical Form | Solid | [3][6] |

| Purity | Typically ≥97% or ≥98% | [3][4] |

| Storage | Store refrigerated (4°C), protected from light.[1][4] | [1][4] |

Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers and regulatory notifications, this compound is classified as hazardous.[7] The Globally Harmonized System (GHS) classifications indicate risks associated with acute toxicity, skin and eye contact, and respiratory irritation.[2][8]

It is important to note that information may vary between suppliers, and in some notifications to the ECHA C&L Inventory, the substance was reported as not meeting GHS hazard criteria.[2] However, the prevailing classifications indicate that significant caution should be exercised when handling this compound.

Summary of GHS Hazard Statements:

| Hazard Code | Statement | Hazard Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Warning |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | Warning |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Warning |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Warning |

| H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 1 or 2) | Danger/Warning |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Warning |

Quantitative Toxicological Data

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound, are not available in the reviewed public literature.[1][10] Hazard classifications are based on data submitted to regulatory bodies or inferred from structurally similar compounds. The table below summarizes the hazard categories.

| Endpoint | Classification | Species | Exposure Route | Quantitative Data |

| Acute Toxicity | Category 4 | N/A | Oral | No data available |

| Acute Toxicity | Category 4 | N/A | Dermal | No data available |

| Acute Toxicity | Category 4 | N/A | Inhalation | No data available |

| Skin Corrosion / Irritation | Category 2 | N/A | Dermal | No data available |

| Serious Eye Damage / Irritation | Category 1/2 | N/A | Ocular | No data available |

| Specific Target Organ Toxicity (Single) | Category 3 | N/A | Inhalation | No data available |

Standardized Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound are not publicly accessible, the GHS classifications listed above are typically derived from internationally recognized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols used to assess the hazards associated with this chemical.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the LD50 of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals (typically female rats). A starting dose is administered to a small group.

-

Methodology:

-

Animals are fasted prior to dosing.

-

The chemical is administered orally by gavage in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

The outcome of the first group determines the dosing for the subsequent group (either higher, lower, or the same). The procedure is stopped when a stopping criterion is met, allowing for classification into a GHS category.

-

A full necropsy is performed on all animals at the end of the observation period.

-

Skin Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Principle: The substance is applied to the shaved skin of a single animal (typically an albino rabbit) in a patch.

-

Methodology:

-

A small area of the animal's back is clipped free of fur.

-

A measured amount of the test substance (0.5 g for solids) is applied to a gauze patch and placed on the skin.

-

The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is cleaned.

-

Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal. The scores are used to calculate a primary irritation index, which determines the classification.

-

Serious Eye Damage/Irritation (OECD Guideline 405)

This protocol assesses the potential for a chemical to cause damage to the eye.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.

-

Methodology:

-

A single dose of the substance (e.g., 0.1 mL for liquids, ≤ 0.1 g for solids) is applied to the eye.

-

The eyes are examined and scored for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

The persistence of the observed effects is monitored to differentiate between "serious eye damage" (irreversible effects) and "eye irritation" (reversible effects within 21 days).

-

Chemical Hazard Management Workflow

Effective management of chemical hazards requires a systematic approach from information acquisition to emergency response. The following diagram illustrates a logical workflow for researchers handling this compound or other potentially hazardous chemicals.

Caption: Logical workflow for assessing and managing chemical hazards.

Safe Handling, Storage, and Emergency Measures

Exposure Controls and Personal Protection

-

Engineering Controls: Handle this product exclusively in a chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[7][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat, to prevent skin contact.[1][11]

-

Respiratory Protection: If a fume hood is not available or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates.[7][11]

-

Handling and Storage

-

Handling: Only qualified personnel trained in handling hazardous chemicals should work with this substance.[1] Avoid contact with skin, eyes, and clothing.[11] Avoid the formation of dust and aerosols.[10][11] Wash hands thoroughly after handling.[1][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep refrigerated as recommended.[1] Store away from incompatible materials, such as strong oxidizing agents.[1][7]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep them at rest. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][12]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][11]

Accidental Release and Fire-Fighting Measures

-

Accidental Release: Evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Mix the spilled solid with an inert absorbent material like sand or vermiculite, sweep it up, and place it in a sealed container for disposal.[1] Prevent the material from entering drains or waterways.[1]

-

Fire-Fighting: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, nitrogen oxides, and hydrogen chloride.[1]

References

- 1. This compound | CAS#:79055-62-2 | Chemsrc [chemsrc.com]

- 2. This compound | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 79055-62-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 79055-62-2 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. CAS # 79055-62-2, 4-Amino-2-chloro-5-methylpyridine, 2-Chloro-5-methyl-4-pyridinamine - chemBlink [chemblink.com]

- 9. 79055-62-2 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 10. echemi.com [echemi.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. combi-blocks.com [combi-blocks.com]

synthesis of 2-Chloro-5-methylpyridin-4-amine from 2-chloro-5-methyl-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-Chloro-5-methylpyridin-4-amine from its precursor, 2-chloro-5-methyl-4-nitropyridine 1-oxide. This transformation is a critical step in the synthesis of various pharmaceutical compounds, including the mineralocorticoid receptor (MR) antagonist Finerenone.[1][2] The primary method detailed is the catalytic hydrogenation, which efficiently reduces both the nitro group and the N-oxide.

Reaction Overview

The synthesis involves the reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide to the desired this compound. This process simultaneously reduces the 4-nitro group to an amine and removes the N-oxide functionality.[1] Catalytic hydrogenation over a platinum-based catalyst is a highly effective method for this transformation.[1][2]

Chemical Reaction Pathway

References

- 1. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]

- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

The Pivotal Role of 2-Chloro-5-methylpyridin-4-amine as a Pharmaceutical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Chloro-5-methylpyridin-4-amine, a critical chemical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). This document details its synthesis, chemical properties, and its significant application in the development of novel therapeutics, with a particular focus on the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.

Physicochemical Properties and Spectroscopic Data

This compound is a pyridine derivative with the chemical formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . Its structure, characterized by a chlorine atom at the 2-position, a methyl group at the 5-position, and an amine group at the 4-position of the pyridine ring, makes it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 79055-62-2 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% (HPLC) |

Spectroscopic Data:

-

¹H-NMR (300 MHz, DMSO-d6): δ=1.96 (s, 3H), 6.16 (br s, 2H), 6.50 (s, 1H), 7.68 (s, 1H)[1]

-

Mass Spectrum (EI+): m/z = 143 [M+H]⁺[1]

Synthesis of this compound

The primary and most industrially relevant synthesis of this compound involves the catalytic hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1] This method is favored for its high conversion rates and yields.

Synthesis of the Starting Material: 2-chloro-5-methyl-4-nitropyridine-1-oxide

The precursor, 2-chloro-5-methyl-4-nitropyridine-1-oxide, is synthesized via the nitration of 2-chloro-5-methylpyridine-1-oxide.[2]

Experimental Protocol:

-

To a mixture of 165 mL of concentrated nitric acid and 209 mL of concentrated sulfuric acid, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.

-

Heat the reaction mixture to 100 °C and stir for 2 hours.

-

Cool the mixture to room temperature and pour it into ice water.

-

Adjust the pH to 2-3 with a sodium carbonate solution.

-

Collect the resulting yellow solid by filtration and wash it with ice water.

-

Combine the filtrates and extract them with hot chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

| Quantitative Data | |

| Yield | 80% |

| Mass Spectral Data | M+H = 189 |

Catalytic Hydrogenation to this compound

This key transformation is a catalytic reduction of both the nitro group and the N-oxide.

Experimental Protocol:

-

Charge a glass pressure reactor equipped with a cross-beam stirrer with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere.[1]

-

Add 2.9 g of a hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon or 1% Pt and 2% V on activated carbon) and 320 ml of ethanol.[1][3]

-

Close the reactor and inert it three times with a 3 bar argon overpressure.[1]

-

Carry out the hydrogenation for 20 hours at 30°C under a 3 bar hydrogen overpressure.[1]

-

After the reaction, inert the reactor with argon and filter the reaction solution through kieselguhr (10 g).[1]

-

Concentrate the filtrate to dryness under reduced pressure to obtain this compound.[1]

| Quantitative Data | |

| Conversion | >98% (with 0.8% Pt and 0.6% Mo on activated carbon)[1] |

| Yield | 23.0 g (quantitative, product may contain residual ethanol)[1] |

| Purity (HPLC) | 97.5%[1] |

Catalyst Preparation Insights:

The platinum-vanadium and platinum-molybdenum on carbon catalysts are typically prepared via an impregnation method. This involves dissolving compounds of the metals in a solvent, adsorbing them onto a high-surface-area carbon support, and then reducing the metal precursors in a high-temperature hydrogen atmosphere to their metallic state.[4]

Application as a Key Intermediate in Finerenone Synthesis

This compound is a crucial intermediate in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.[5]

Synthetic Workflow to Finerenone

The synthesis of Finerenone from this compound involves a multi-step process, with the initial step being the conversion to another key intermediate, 4-amino-5-methyl-1H-pyridin-2(1H)-one.

Caption: Synthetic workflow from this compound to Finerenone.

Experimental Protocol: Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one

Experimental Protocol:

-

React 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol within a pressure reactor.[3][5]

-

The reaction is typically carried out at an elevated temperature, for instance, between 160°C and 200°C.[3]

-

The resulting 4-amino-5-methyl-1H-pyridin-2(1H)-one can be isolated and purified for use in the subsequent steps of the Finerenone synthesis.

| Quantitative Data | |

| Overall Yield (from nitro-N-oxide) | 84% (over two steps)[3] |

| Purity | >99%[3] |

Mechanism of Action of Finerenone: The End-Goal of the Intermediate

Understanding the mechanism of action of the final drug product highlights the importance of its synthetic precursors. Finerenone is a selective antagonist of the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes, contributing to organ damage, particularly in the kidneys and heart. Finerenone blocks this activation.

Caption: Signaling pathway of Finerenone's antagonism of the Mineralocorticoid Receptor.

By selectively blocking the mineralocorticoid receptor, Finerenone inhibits the downstream signaling that leads to inflammation and fibrosis, thereby protecting the kidneys and cardiovascular system.

Conclusion

This compound is a high-value chemical intermediate with a clearly defined and critical role in the synthesis of modern pharmaceuticals. Its efficient synthesis from readily available starting materials and its strategic placement in the synthetic route to complex molecules like Finerenone underscore its importance in drug development. This guide provides the essential technical information for researchers and scientists working in this field, from detailed synthetic protocols to an understanding of the biological impact of the final API.

References

- 1. This compound | 79055-62-2 [chemicalbook.com]

- 2. 2-CHLORO-5-METHYL-4-NITROPYRIDINE-N-OXIDE | 60323-96-8 [chemicalbook.com]

- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 4. huaruicarbon.com [huaruicarbon.com]

- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-5-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylpyridin-4-amine is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its strategic placement of a chlorine atom, an amino group, and a methyl group on the pyridine ring offers a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery and development, with a focus on its role as a key intermediate and a core scaffold for novel therapeutics. We will delve into its synthetic utility, explore its incorporation into compounds targeting various biological pathways, and provide detailed experimental protocols for key transformations and biological evaluations.

Synthetic Versatility and Key Applications

The reactivity of this compound makes it a valuable starting material for a range of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. The amino group at the 4-position can be acylated, alkylated, or used as a key pharmacophoric element for interactions with biological targets.

A Crucial Intermediate in the Synthesis of Finerenone

One of the most prominent applications of this compound is as a key intermediate in the synthesis of Finerenone , a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. Finerenone is an approved therapeutic for the treatment of chronic kidney disease associated with type 2 diabetes.

The synthesis of Finerenone involves the conversion of this compound to a pyridinone derivative, which then undergoes further reactions to construct the final complex structure.

Experimental Protocols: Synthesis of Finerenone Intermediate

Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one from this compound

This procedure outlines the conversion of this compound to a key pyridinone intermediate in the synthesis of Finerenone.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol

-

Pressure reactor

Procedure:

-

Charge a pressure reactor with this compound and a solution of potassium hydroxide in methanol.

-

Seal the reactor and heat the mixture to a temperature in the range of 160-200 °C.

-

Maintain the reaction at this temperature for a specified period, monitoring the progress by a suitable analytical technique (e.g., HPLC).

-

Upon completion, cool the reactor to room temperature.

-

The product, 4-amino-5-methyl-1H-pyridin-2(1H)-one, can be isolated and purified using standard laboratory techniques.

Logical Workflow for Finerenone Intermediate Synthesis

Caption: Synthetic conversion of this compound.

The 2-Aminopyridine Scaffold in Kinase Inhibitor Design

The broader 2-aminopyridine scaffold, to which this compound belongs, is a well-established and privileged structure in the design of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site, a critical anchor for binding. The substituents on the pyridine ring can be modified to enhance potency, selectivity, and pharmacokinetic properties. While direct examples of kinase inhibitors derived from this compound are not extensively reported, the closely related 2-bromo-5-methylpyridin-4-amine has been successfully utilized as a scaffold for potent kinase inhibitors. This suggests a strong potential for the chloro-analog in this therapeutic area.

Derivatives of the 2-aminopyridine scaffold have been shown to inhibit a variety of kinases involved in cancer and inflammatory diseases.

Potential Signaling Pathway Targeted by 2-Aminopyridine Kinase Inhibitors

The following diagram illustrates a generalized signaling pathway that can be targeted by kinase inhibitors derived from 2-aminopyridine scaffolds. For instance, inhibition of a receptor tyrosine kinase (RTK) can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, which is often dysregulated in cancer.

Caption: Inhibition of a generic RTK signaling pathway.

Experimental Protocols: Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of compounds derived from this compound against a target kinase.

Materials:

-

Test compounds (dissolved in DMSO)

-

Recombinant kinase enzyme

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

-

Microplate reader

Procedure:

-

In a microplate, add the kinase enzyme, the test compound at various concentrations, and the kinase substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at an appropriate temperature (e.g., 30 °C or 37 °C) for a specific duration.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader. The signal intensity will be proportional to the extent of substrate phosphorylation.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of 2-aminopyridine derivatives against various kinases, illustrating the type of data generated in structure-activity relationship (SAR) studies.

| Compound ID | Target Kinase | IC50 (nM) |

| Hypothetical-1 | Kinase A | 50 |

| Hypothetical-2 | Kinase A | 25 |

| Hypothetical-3 | Kinase B | 150 |

| Hypothetical-4 | Kinase B | 75 |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its established role as a key intermediate in the synthesis of the approved drug Finerenone highlights its industrial importance. Furthermore, its structural similarity to known kinase inhibitor scaffolds suggests significant untapped potential for the development of novel therapeutics, particularly in oncology and inflammation. The synthetic tractability of this molecule allows for the generation of diverse compound libraries for screening and lead optimization. As the demand for novel and effective therapeutics continues to grow, the applications of this compound in drug discovery are poised to expand, making it a continued focus for medicinal chemists. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

The Pivotal Role of 2-Chloro-5-methylpyridin-4-amine in the Synthesis of Finerenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant therapeutic advancement in the management of chronic kidney disease (CKD) associated with type 2 diabetes (T2D).[1][2] Its unique dihydropyridine structure sets it apart from traditional steroidal MR antagonists, offering a better safety and efficacy profile.[3] The synthesis of this complex molecule relies on key intermediates, with 2-Chloro-5-methylpyridin-4-amine emerging as a critical precursor. This technical guide provides an in-depth exploration of the synthesis of Finerenone, with a specific focus on the formation and utilization of this compound. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways are presented to support researchers and professionals in the field of drug development.

Introduction to Finerenone

Finerenone (BAY 94-8862) is a next-generation therapeutic agent designed to block the overactivation of the mineralocorticoid receptor, a key driver of inflammation and fibrosis in renal and cardiovascular diseases.[4] Unlike its steroidal predecessors, spironolactone and eplerenone, Finerenone's non-steroidal nature contributes to its high selectivity for the MR, minimizing off-target hormonal effects.[5] This enhanced selectivity translates to a more favorable risk-benefit profile, particularly concerning hyperkalemia.[1] Finerenone is indicated for reducing the risk of sustained estimated glomerular filtration rate (eGFR) decline, end-stage renal disease, cardiovascular death, non-fatal myocardial infarction, and hospitalization for heart failure in adult patients with CKD associated with T2D.[1]

The Synthetic Pathway to Finerenone: The Role of this compound

The synthesis of Finerenone is a multi-step process that hinges on the construction of its core dihydronaphthyridine structure.[3] A key building block in this synthesis is 4-amino-5-methyl-2(1H)-pyridinone, which is derived from this compound. The general synthetic route involves the initial synthesis of this key pyridinone intermediate, followed by its condensation with a substituted benzaldehyde derivative to construct the central ring system of Finerenone.

Synthesis of the Key Intermediate: 4-amino-5-methyl-2(1H)-pyridinone

The formation of 4-amino-5-methyl-2(1H)-pyridinone proceeds through a two-step sequence starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide. The first step is the reduction of the nitro group and the N-oxide to yield this compound. This intermediate is then converted to the desired pyridinone.

A patented method describes the synthesis of 4-amino-5-methyl-2(1H)-pyridinone from 2-chloro-5-methyl-4-nitropyridine-1-oxide via the intermediate this compound.[6][7]

Experimental Workflow: Synthesis of 4-amino-5-methyl-2(1H)-pyridinone

Caption: Workflow for the synthesis of the key Finerenone intermediate.

Experimental Protocols

The following protocols are synthesized from available patent literature and chemical database information.

Synthesis of this compound

This procedure is based on the hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide.[6][8]

-

Materials:

-

2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium

-

Ethanol

-

Hydrogenation catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon)

-

Argon

-

Kieselguhr

-

-

Equipment:

-

Glass pressure reactor with a cross-beam stirrer

-

Filtration apparatus

-

-

Procedure:

-

Charge the glass pressure reactor with 29 g (153.788 mmol) of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and 2.9 g of the hydrogenation catalyst under an argon atmosphere.

-

Add 320 ml of ethanol to the reactor.

-

Close the reactor and inertize it three times by pressurizing with argon to 3 bar and then venting.

-

Pressurize the reactor with hydrogen to 3 bar.

-

Maintain the reaction at 30°C for 20 hours with stirring. Monitor the reaction for completion (conversion >98%).

-

After the reaction is complete, vent the reactor and inertize with argon.

-

Filter the reaction mixture through 10 g of kieselguhr to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

-

Analytical Data:

Synthesis of 4-amino-5-methyl-2(1H)-pyridinone

This procedure describes the conversion of this compound to the pyridinone intermediate.[6][7]

-

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol

-

-

Equipment:

-

Autoclave (pressure reactor)

-

-

Procedure:

-

Charge the autoclave with this compound and a solution of KOH in methanol.

-

Seal the autoclave and heat the reaction mixture to an elevated temperature.

-

Maintain the reaction under pressure until completion.

-

Cool the reactor and process the reaction mixture to isolate the product. This may involve filtration and recrystallization.

-

-

Quantitative Data:

-

A patent claims a total yield of 84% for the two-step synthesis of 4-amino-5-methyl-2(1H)-pyridinone from the starting nitro-N-oxide, with a purity of >99%.[6]

-

| Step | Starting Material | Product | Reagents & Conditions | Yield | Purity |

| 1 | 2-chloro-5-methyl-4-nitropyridine-1-oxide | This compound | H2, Pt/Mo on carbon, Ethanol, 30°C, 3 bar | Quantitative | 97.5% (HPLC) |

| 2 | This compound | 4-amino-5-methyl-2(1H)-pyridinone | KOH, Methanol, Elevated Temperature & Pressure | - | >99% |

| Overall | 2-chloro-5-methyl-4-nitropyridine-1-oxide | 4-amino-5-methyl-2(1H)-pyridinone | - | 84% | >99% |

Table 1: Summary of Quantitative Data for the Synthesis of the Key Intermediate

Finerenone's Mechanism of Action: A Signaling Pathway Overview

Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the mineralocorticoid receptor. Overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes, contributing to organ damage in CKD and heart failure.[3] Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascades that promote inflammation, fibrosis, and oxidative stress.[3][4]

Signaling Pathway of Finerenone's Action

Caption: Finerenone's mechanism of action via mineralocorticoid receptor antagonism.

Conclusion

The synthesis of Finerenone is a testament to the advancements in modern medicinal chemistry. The strategic use of key intermediates, such as this compound, is fundamental to the efficient construction of this novel therapeutic agent. This guide has provided a comprehensive overview of the synthesis of Finerenone with a focus on this pivotal precursor, offering detailed experimental insights and quantitative data. The elucidation of Finerenone's mechanism of action further underscores its targeted approach to mitigating the pathological effects of MR overactivation. This information is intended to serve as a valuable resource for researchers and professionals dedicated to the development of innovative treatments for cardiorenal diseases.

References

- 1. Finerenone: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]

- 5. nbinno.com [nbinno.com]

- 6. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 7. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 8. This compound | 79055-62-2 [chemicalbook.com]

The Synthetic Utility of 2-Chloro-5-methylpyridin-4-amine in Agrochemical Development: A Technical Guide

Introduction

2-Chloro-5-methylpyridin-4-amine is a substituted pyridine derivative that holds potential as a versatile building block in the synthesis of novel agrochemicals. Its structural features, including a reactive amino group and a chlorinated pyridine ring, make it an attractive starting material for creating diverse molecular scaffolds with potential herbicidal, fungicidal, or insecticidal properties. While extensive public documentation on its direct application in a wide range of commercial agrochemicals is limited, its analogy to other pyridinyl amines used in agrochemical synthesis, such as in the formation of pyridinylurea herbicides, suggests significant untapped potential. This technical guide provides an in-depth look at the synthesis of this compound and explores its prospective applications in the development of new crop protection agents, drawing on established synthetic methodologies for related compounds.

Synthesis of the Core Intermediate: this compound

The primary and most efficient route for the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 2-chloro-5-methyl-4-nitropyridine 1-oxide. This reaction proceeds with high conversion and purity, making the starting material readily accessible for further derivatization.

Experimental Protocol: Catalytic Hydrogenation

The synthesis of this compound can be achieved through the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide.[1] A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium under an argon atmosphere. A hydrogenation catalyst, such as platinum and molybdenum on activated carbon, is added along with a solvent like ethanol. The reactor is then sealed and inertized. The hydrogenation is carried out under hydrogen overpressure at a controlled temperature for a specified duration to ensure high conversion.[1] Following the reaction, the solution is filtered to remove the catalyst and the filtrate is concentrated under reduced pressure to yield the final product.[1] A potential side reaction is the reduction of the chlorine atom, which can be minimized with the described process.[2]

| Parameter | Value |

| Starting Material | 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium |

| Catalyst | 0.8% Pt and 0.6% Mo on activated carbon |

| Solvent | Ethanol |

| Temperature | 30°C |

| Hydrogen Pressure | 3 bar |

| Reaction Time | 20 hours |

| Conversion Rate | >98% |

| Purity (HPLC) | 97.5% |

Table 1: Quantitative Data for the Synthesis of this compound [1]

Caption: Synthesis of this compound.

Application in Agrochemical Synthesis: A Case Study with Pyridinylureas

While specific examples of agrochemicals derived directly from this compound are not widely reported in public literature, the synthesis of pyridinylurea herbicides from a closely related analogue, 4-amino-2-chloropyridine, provides a strong precedent for its potential application.[3] Pyridinylureas are a known class of herbicides, and their synthesis typically involves the reaction of an aminopyridine with an isocyanate.

Experimental Protocol: Synthesis of N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea

A solution of 4-amino-2-chloropyridine is prepared in a dry solvent such as dimethylformamide.[3] A catalyst, for example, 1,4-diazabicyclo[2.2.2]octane (DABCO), is added to the solution, followed by the addition of the corresponding isocyanate (in this case, 1-methylethyl isocyanate). The reaction mixture is stirred at ambient temperature for several days.[3] After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, for instance, by trituration in hot water, followed by filtration and drying to yield the final N-(2-chloro-4-pyridinyl)-N'-(1-methylethyl)-urea.[3]

| Parameter | Value |

| Starting Material | 4-amino-2-chloropyridine |

| Reagent | (1-methylethyl) isocyanate |

| Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| Solvent | Dimethylformamide |

| Temperature | Ambient |

| Reaction Time | 5 days |

| Yield | 4.1 grams from 2.6 grams of starting amine |

Table 2: Quantitative Data for the Synthesis of a Pyridinylurea Herbicide [3]

Caption: Synthesis of a Pyridinylurea Herbicide.

Prospective Synthesis of a Novel Pyridinylurea from this compound

Based on the established reactivity of 4-amino-2-chloropyridine, a similar synthetic route can be proposed for this compound to generate novel pyridinylurea compounds with potential herbicidal activity. The presence of the 5-methyl group could influence the biological efficacy and selectivity of the resulting herbicide.

Caption: Proposed Synthesis of a Novel Pyridinylurea.

Other Potential Agrochemical Scaffolds

The reactivity of the amino group in this compound opens up possibilities for its use in the synthesis of other classes of agrochemicals. For instance, it could serve as a precursor for:

-

Pyridinyl-sulfonamides: By reacting the amine with various sulfonyl chlorides, a library of sulfonamide derivatives could be generated. Sulfonamides are a well-established class of herbicides.

-

Fused Heterocyclic Systems: The amino and chloro functionalities could be utilized in cyclization reactions to form more complex heterocyclic structures, which are often found in modern agrochemicals.

Conclusion

This compound is a readily synthesizable intermediate with significant potential for the development of new agrochemicals. While its direct application in commercial products is not yet widely documented, the established synthesis of pyridinylurea herbicides from a close analogue strongly suggests its utility in creating similar bioactive molecules. The synthetic protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the derivatization of this promising building block and to unlock its full potential in the creation of next-generation crop protection solutions. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its value in agrochemical discovery.

References

- 1. This compound | 79055-62-2 [chemicalbook.com]

- 2. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application Notes and Protocols: Catalytic Hydrogenation of 2-Chloro-5-methyl-4-nitropyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction